2-((4-Hydroxybutyl)amino)-2-methylpropanenitrile
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Overview
Description
2-((4-Hydroxybutyl)amino)-2-methylpropanenitrile is an organic compound that belongs to the class of nitriles Nitriles are characterized by the presence of a cyano group (-CN) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Hydroxybutyl)amino)-2-methylpropanenitrile can be achieved through several methods. One common approach involves the nucleophilic substitution of halogenoalkanes with potassium cyanide (KCN) in an ethanolic solution, followed by heating under reflux . Another method involves the dehydration of amides using phosphorus (V) oxide (P4O10) to produce nitriles . Additionally, the addition of hydrogen cyanide (HCN) to aldehydes or ketones can yield hydroxynitriles .
Industrial Production Methods
Industrial production of nitriles often involves large-scale reactions using similar methods as described above. The choice of method depends on the availability of starting materials and the desired purity of the final product. Industrial processes are optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((4-Hydroxybutyl)amino)-2-methylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction with lithium aluminum hydride (LiAlH4) can convert the nitrile to primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: LiAlH4 is a widely used reducing agent for converting nitriles to amines.
Substitution: Reagents such as sodium or potassium cyanide (NaCN or KCN) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-((4-Hydroxybutyl)amino)-2-methylpropanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((4-Hydroxybutyl)amino)-2-methylpropanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo nucleophilic addition reactions, where the cyanide ion attacks electrophilic carbon atoms, forming reactive intermediates . These intermediates can then participate in further reactions, leading to the formation of various products.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-((4-Hydroxybutyl)amino)-2-methylpropanenitrile is unique due to the presence of both a hydroxy and an amino group, which allows for a diverse range of chemical reactions and potential applications. Its structure provides opportunities for the synthesis of complex molecules and the exploration of new chemical pathways.
Properties
Molecular Formula |
C8H16N2O |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
2-(4-hydroxybutylamino)-2-methylpropanenitrile |
InChI |
InChI=1S/C8H16N2O/c1-8(2,7-9)10-5-3-4-6-11/h10-11H,3-6H2,1-2H3 |
InChI Key |
ZCKWUSYARNMLRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)NCCCCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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